molecular formula C13H20N2O5S2 B7057150 1-(Furan-3-ylsulfonyl)-4-pyrrolidin-1-ylsulfonylpiperidine

1-(Furan-3-ylsulfonyl)-4-pyrrolidin-1-ylsulfonylpiperidine

Cat. No.: B7057150
M. Wt: 348.4 g/mol
InChI Key: RUNWTSUXGGEGJX-UHFFFAOYSA-N
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Description

1-(Furan-3-ylsulfonyl)-4-pyrrolidin-1-ylsulfonylpiperidine is a complex organic compound featuring a furan ring, a pyrrolidine ring, and a piperidine ring, each connected through sulfonyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-3-ylsulfonyl)-4-pyrrolidin-1-ylsulfonylpiperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-ylsulfonyl chloride, which is then reacted with piperidine to form the intermediate compound. This intermediate is further reacted with pyrrolidine under controlled conditions to yield the final product. The reactions are usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-3-ylsulfonyl)-4-pyrrolidin-1-ylsulfonylpiperidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The sulfonyl groups can be reduced to thiol groups under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the furan, pyrrolidine, or piperidine rings.

Scientific Research Applications

1-(Furan-3-ylsulfonyl)-4-pyrrolidin-1-ylsulfonylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(Furan-3-ylsulfonyl)-4-pyrrolidin-1-ylsulfonylpiperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The furan and pyrrolidine rings can also interact with various biological pathways, leading to different pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Furan-2-ylsulfonyl)-4-pyrrolidin-1-ylsulfonylpiperidine
  • 1-(Thiophene-3-ylsulfonyl)-4-pyrrolidin-1-ylsulfonylpiperidine
  • 1-(Pyridine-3-ylsulfonyl)-4-pyrrolidin-1-ylsulfonylpiperidine

Uniqueness

1-(Furan-3-ylsulfonyl)-4-pyrrolidin-1-ylsulfonylpiperidine is unique due to the specific positioning of the furan ring at the 3-position, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different biological activities and applications compared to its analogs.

Properties

IUPAC Name

1-(furan-3-ylsulfonyl)-4-pyrrolidin-1-ylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5S2/c16-21(17,14-6-1-2-7-14)12-3-8-15(9-4-12)22(18,19)13-5-10-20-11-13/h5,10-12H,1-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNWTSUXGGEGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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